molecular formula C28H29N3O5 B250907 Methyl 4-(4-benzoyl-1-piperazinyl)-3-{[(3-methylphenoxy)acetyl]amino}benzoate

Methyl 4-(4-benzoyl-1-piperazinyl)-3-{[(3-methylphenoxy)acetyl]amino}benzoate

Cat. No.: B250907
M. Wt: 487.5 g/mol
InChI Key: YZQKLRRFLFKDGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(4-benzoyl-1-piperazinyl)-3-{[(3-methylphenoxy)acetyl]amino}benzoate, also known as MBP, is a synthetic compound that has been widely used in scientific research due to its potential pharmacological properties. MBP belongs to the class of piperazine derivatives, which have been extensively studied for their diverse biological activities. In

Mechanism of Action

The exact mechanism of action of Methyl 4-(4-benzoyl-1-piperazinyl)-3-{[(3-methylphenoxy)acetyl]amino}benzoate is not fully understood. However, it is believed that this compound exerts its pharmacological effects by interacting with various cellular targets, such as enzymes and receptors. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of pro-inflammatory mediators. This compound has also been shown to bind to the dopamine D2 receptor, which may contribute to its potential antipsychotic activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. This compound has also been shown to inhibit the production of pro-inflammatory cytokines in activated macrophages. In vivo studies have shown that this compound can reduce the severity of inflammation in animal models of rheumatoid arthritis and multiple sclerosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Methyl 4-(4-benzoyl-1-piperazinyl)-3-{[(3-methylphenoxy)acetyl]amino}benzoate in lab experiments is its potential pharmacological properties. This compound has been shown to have anti-inflammatory and anticancer activity, which makes it a promising candidate for drug development. Another advantage is its relatively easy synthesis method and high yield.
One of the limitations of using this compound in lab experiments is its potential toxicity. Although this compound has been shown to be relatively safe in animal studies, its long-term effects on human health are not fully understood. Another limitation is the lack of clinical data on the efficacy of this compound in humans.

Future Directions

There are several future directions for research on Methyl 4-(4-benzoyl-1-piperazinyl)-3-{[(3-methylphenoxy)acetyl]amino}benzoate. One direction is to further explore its potential therapeutic applications in various diseases, such as rheumatoid arthritis and cancer. Another direction is to investigate its mechanism of action in more detail, which may lead to the discovery of new cellular targets for drug development. Additionally, more studies are needed to determine the long-term effects of this compound on human health, which is crucial for its clinical development.

Synthesis Methods

The synthesis of Methyl 4-(4-benzoyl-1-piperazinyl)-3-{[(3-methylphenoxy)acetyl]amino}benzoate involves the reaction of 4-(4-benzoyl-1-piperazinyl)-3-nitrobenzoic acid with 3-methylphenoxyacetic acid in the presence of thionyl chloride and dimethylformamide. The resulting intermediate is then treated with methylamine and triethylamine to obtain the final product, this compound. The overall yield of this compound is around 60%, and the purity can be further improved by recrystallization.

Scientific Research Applications

Methyl 4-(4-benzoyl-1-piperazinyl)-3-{[(3-methylphenoxy)acetyl]amino}benzoate has been extensively used in scientific research as a potential therapeutic agent for various diseases. One of the main areas of research is its anti-inflammatory activity. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in activated macrophages. This suggests that this compound may have potential therapeutic applications in inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
Another area of research is the potential anticancer activity of this compound. Studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. This suggests that this compound may have potential therapeutic applications in cancer treatment.

Properties

Molecular Formula

C28H29N3O5

Molecular Weight

487.5 g/mol

IUPAC Name

methyl 4-(4-benzoylpiperazin-1-yl)-3-[[2-(3-methylphenoxy)acetyl]amino]benzoate

InChI

InChI=1S/C28H29N3O5/c1-20-7-6-10-23(17-20)36-19-26(32)29-24-18-22(28(34)35-2)11-12-25(24)30-13-15-31(16-14-30)27(33)21-8-4-3-5-9-21/h3-12,17-18H,13-16,19H2,1-2H3,(H,29,32)

InChI Key

YZQKLRRFLFKDGX-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)C(=O)C4=CC=CC=C4

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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